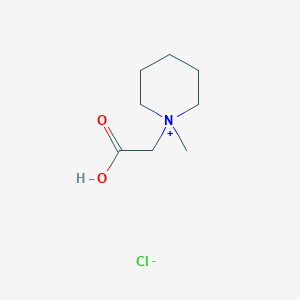![molecular formula C9H12O3 B12570913 (1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one CAS No. 188910-44-3](/img/structure/B12570913.png)
(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-7,7-Dimethoxybicyclo[221]hept-5-en-2-one is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[221]heptane framework with methoxy groups at the 7,7-positions and a ketone at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction. The methoxy groups can be introduced through subsequent methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The process is optimized to ensure high yield and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halides like sodium iodide in acetone or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
科学研究应用
(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.
作用机制
The mechanism of action of (1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The methoxy groups and ketone functionality contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]hept-2-en-5-one: Similar bicyclic structure but lacks methoxy groups.
2-Azabicyclo[2.2.1]hept-5-en-3-one: Contains a nitrogen atom in the bicyclic framework.
Bicyclo[2.1.1]hexane: Smaller bicyclic structure with different chemical properties.
Uniqueness
(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one is unique due to its specific substitution pattern with methoxy groups and a ketone, which imparts distinct chemical reactivity and potential biological activity compared to other bicyclic compounds.
属性
CAS 编号 |
188910-44-3 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
(1R)-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C9H12O3/c1-11-9(12-2)6-3-4-7(9)8(10)5-6/h3-4,6-7H,5H2,1-2H3/t6?,7-/m1/s1 |
InChI 键 |
RESRXHNESRQRHG-COBSHVIPSA-N |
手性 SMILES |
COC1([C@@H]2C=CC1CC2=O)OC |
规范 SMILES |
COC1(C2CC(=O)C1C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dioxabicyclo[2.1.1]hexane](/img/structure/B12570836.png)
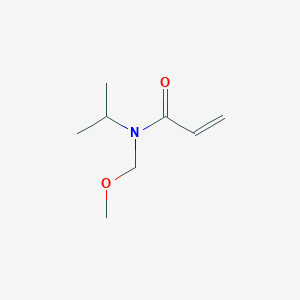
![4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12570854.png)
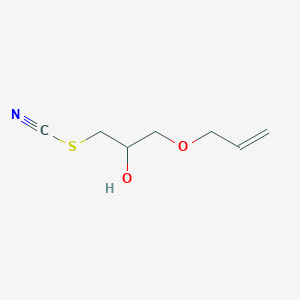
![6-Chloropyrazino[2,3-a]phenazin-5(7H)-one](/img/structure/B12570867.png)
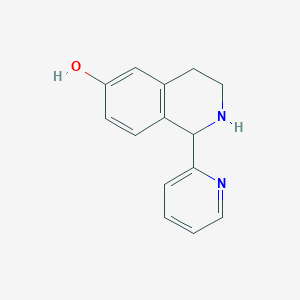

![5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine](/img/structure/B12570883.png)

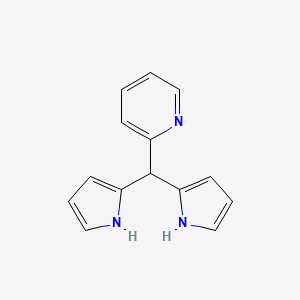
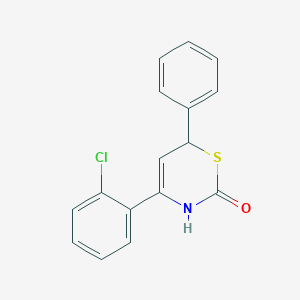
![5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde](/img/structure/B12570934.png)
